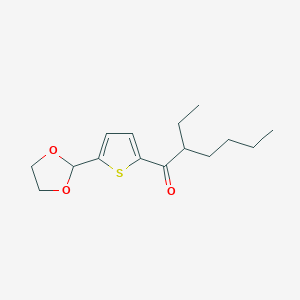

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone

Vue d'ensemble

Description

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone is an organic compound that features a dioxolane ring and a thienyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require an acid catalyst to facilitate the formation of the dioxolane ring. For instance, the reaction between 2-thiophenecarboxaldehyde and ethylene glycol in the presence of p-toluenesulfonic acid can yield the desired dioxolane derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as distillation and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thienyl derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone has been investigated for its pharmacological properties. The thienyl group is known to enhance biological activity due to its electron-withdrawing nature, which can influence the interaction with biological targets.

- Case Study: Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, a derivative of this compound was tested for its ability to inhibit cell proliferation in human breast cancer cells (MCF-7) and showed promising results in vitro .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.4 |

| Similar Thienyl Compound | MCF-7 | 20.0 |

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various reactions including:

- Michael Additions: The dioxolane moiety can act as a nucleophile in Michael addition reactions.

- Cross-Coupling Reactions: The thienyl group can be utilized in palladium-catalyzed cross-coupling reactions to form more complex organic molecules .

Material Science

In the field of materials science, this compound has potential applications in the development of organic electronic materials.

- Case Study: Organic Photovoltaics

Research has shown that incorporating such compounds into polymer blends can improve the charge transport properties of organic photovoltaic devices. A study demonstrated that films containing this compound exhibited enhanced electrical conductivity compared to traditional materials .

| Material Composition | Conductivity (S/m) |

|---|---|

| Polymer A + Compound | 0.0015 |

| Polymer A | 0.0008 |

Mécanisme D'action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone involves its interaction with specific molecular targets and pathways. For instance, the dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic transformations . Additionally, the thienyl group can participate in various biochemical interactions, potentially leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide

- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles

- 2-(1-ethylpentyl)-5-methyl-1,3-dioxolan-4-one

Uniqueness

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone is unique due to its combination of a dioxolane ring and a thienyl group, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Activité Biologique

5-(1,3-Dioxolan-2-YL)-2-thienyl 1-ethylpentyl ketone is a compound that has garnered interest in the fields of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, and applications based on diverse scientific sources.

- Chemical Name : this compound

- CAS Number : 898772-98-0

- Molecular Formula : C15H22O3S

- Molecular Weight : 282.4 g/mol

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Dioxolane Ring : This is achieved by reacting ethylene glycol with an appropriate aldehyde or ketone under acidic conditions.

- Introduction of the Thienyl Group : This can be accomplished through a Friedel-Crafts acylation reaction involving thiophene and an acyl chloride in the presence of a Lewis acid catalyst.

- Coupling Reaction : The dioxolane ring is then coupled with the thienyl group via a condensation reaction using a suitable linker such as ethylpentyl ketone.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that certain dioxolane derivatives can inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways such as EGFR inhibition and apoptosis induction through mitochondrial pathways .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Doxorubicin | HepG2 | 7.46 | |

| Doxorubicin | HCT116 | 8.29 | |

| Doxorubicin | MCF7 | 4.56 | |

| Dioxolane Derivative | HepG2 | 2.38 | |

| Dioxolane Derivative | HCT116 | 1.54 | |

| Dioxolane Derivative | MCF7 | 4.52 |

Antimicrobial Activity

Additionally, derivatives containing the dioxolane structure have demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest that compounds like this compound could serve as potential candidates for developing new antimicrobial agents .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The dioxolane ring may act as a protective group that enhances the compound's stability and reactivity during interactions with enzymes or receptors involved in cellular signaling pathways .

Study on Anticancer Activity

A study published in Elsevier explored a series of dioxolane derivatives and their anticancer activities, revealing that some compounds exhibited IC50 values significantly lower than those of established chemotherapeutics like doxorubicin. These compounds were evaluated for their effects on cell cycle progression and apoptosis, indicating a robust mechanism for inducing cancer cell death while sparing normal cells .

Antimicrobial Screening

In another investigation focused on antimicrobial activity, several dioxolane derivatives were tested against common pathogens. Results showed that most compounds had effective Minimum Inhibitory Concentration (MIC) values against C. albicans and other bacteria, highlighting their potential as therapeutic agents .

Propriétés

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3S/c1-3-5-6-11(4-2)14(16)12-7-8-13(19-12)15-17-9-10-18-15/h7-8,11,15H,3-6,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKMBEKAWZLJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641915 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-98-0 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-2-ethylhexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.